molecular formula C11H8N4O2 B8660241 5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole CAS No. 351458-51-0

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole

Cat. No. B8660241
M. Wt: 228.21 g/mol
InChI Key: CFAUVALBGQEKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186716B2

Procedure details

5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole (37 mg) (from Example 22) was hydrogenated using 5% Pd/C (20 mg) in ethanol (5 mL) for 2 hours. The reaction was filtered and the filtrate was concentrated to give 20 mg of the titled compound.
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[C:7]2[C:13]1[NH:14][CH:15]=[CH:16][CH:17]=1)([O-])=O>C(O)C.[Pd]>[NH:14]1[CH:15]=[CH:16][CH:17]=[C:13]1[C:7]1[C:6]2[C:10](=[CH:11][CH:12]=[C:4]([NH2:1])[CH:5]=2)[NH:9][N:8]=1

Inputs

Step One
Name
Quantity
37 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)C=1NC=CC1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC=C1)C1=NNC2=CC=C(C=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.